

# A Comparative Crystallographic Analysis of 3,5-Halogenated Pyridine-4-Carboxylic Acid Derivatives

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## Compound of Interest

**Compound Name:** 3,5-Dibromopyridine-4-carboxylic acid

**Cat. No.:** B083429

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This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of **3,5-dibromopyridine-4-carboxylic acid**. Due to the limited availability of public crystallographic data for **3,5-dibromopyridine-4-carboxylic acid** itself, this guide focuses on a comparative study of closely related halogenated analogs: 3,5-dichloroisonicotinic acid and 3,5-difluoroisonicotinic acid. Additionally, the crystal structure of 3,5-dibromo-4-methylpyridine is included to elucidate the structural influence of the substituent at the 4-position of the pyridine ring. This guide is intended to provide researchers with valuable structural insights for the design and development of novel compounds based on the pyridine-4-carboxylic acid scaffold.

## Introduction

Pyridinecarboxylic acids and their halogenated derivatives are important building blocks in medicinal chemistry and materials science. The introduction of halogen atoms can significantly influence the physicochemical properties of these molecules, including their acidity, lipophilicity, and crystal packing, which in turn affects their biological activity and material properties. X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, offering crucial insights into intermolecular interactions that govern crystal packing and polymorphism.

This guide presents a summary of the crystallographic data for 3,5-dichloroisonicotinic acid and 3,5-difluoroisonicotinic acid, alongside 3,5-dibromo-4-methylpyridine, to facilitate a comparative understanding of the structural effects of halogen substitution and the nature of the substituent at the 4-position.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected pyridine derivatives. These parameters provide a basis for comparing the unit cell dimensions, crystal system, and space group, which are fundamental characteristics of a crystal lattice.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)	Z
3,5-Dichloroisonicotinic acid	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub>	Monoclinic	C2/c	10.8457	10.4334	14.6939	112.159	1540.5	8
3,5-Difluoroisonicotinic acid	C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /n	6.8050(10)	6.8443(9)	12.7196(14)	94.562(4)	590.54(13)	4
3,5-Dibromo-4-methylpyridine	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N	Orthorhombic	Pnma	14.178(3)	6.9187(18)	7.6407(12)	90	749.5(3)	4

Data for 3,5-dichloroisonicotinic acid was obtained from the Crystallography Open Database (COD ID: 4512760)[1]. Data for 3,5-difluoroisonicotinic acid was sourced from a publication by

Zeng and Du (2020)[2]. Data for 3,5-dibromo-4-methylpyridine was reported by Medjani et al. (2016)[3].

## Experimental Protocols

The following section outlines a typical experimental protocol for the characterization of small organic molecules, such as pyridine-4-carboxylic acid derivatives, by single-crystal X-ray diffraction.

### Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, and ethyl acetate. The choice of solvent can significantly impact crystal quality and polymorphism.

### Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector (e.g., CCD or CMOS). The crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

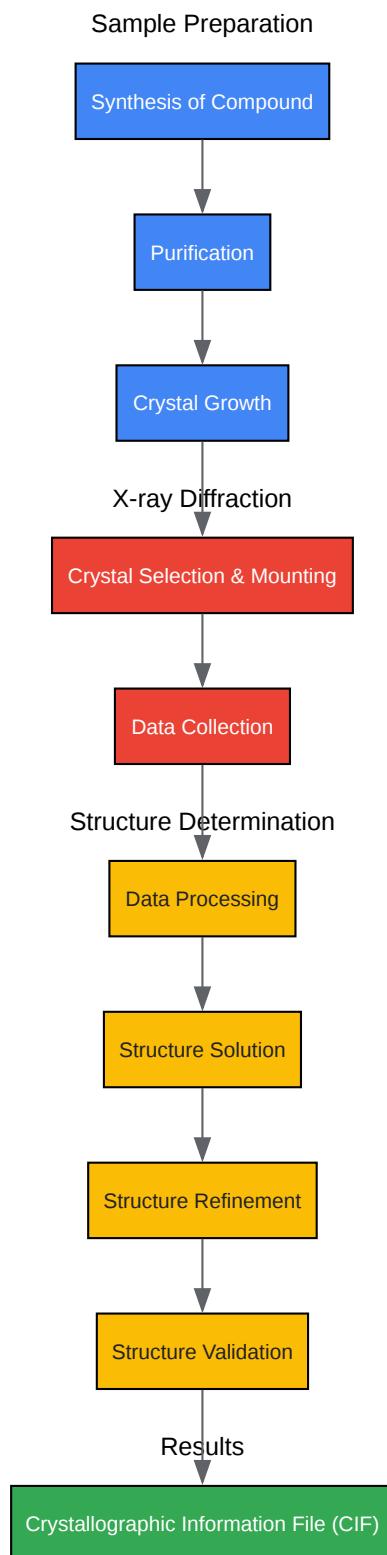
### Structure Solution and Refinement

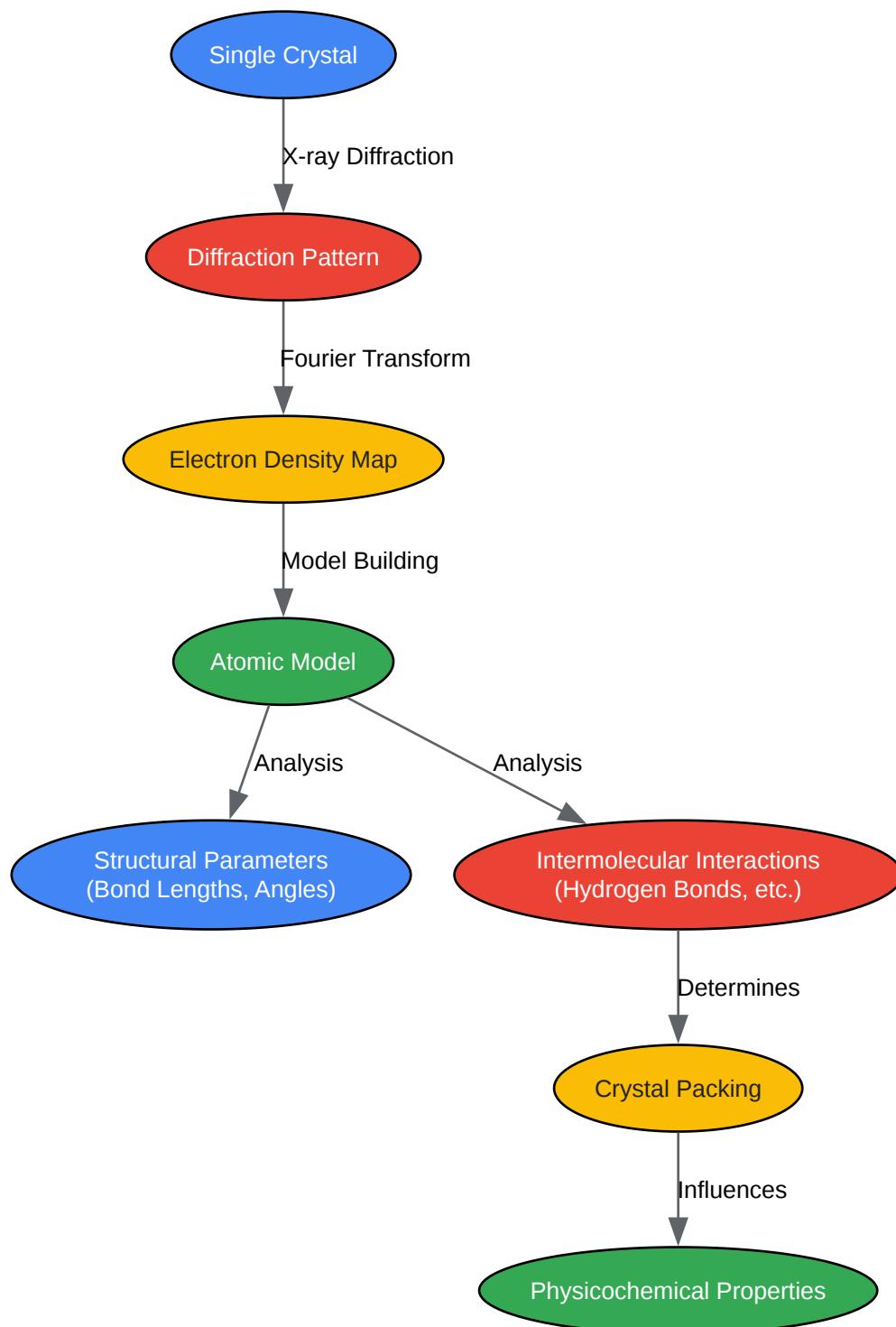
The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares methods. In the final stages of refinement, hydrogen atoms are typically located from difference Fourier maps and refined with appropriate constraints. The final refined structure is evaluated based on parameters such as the R-factor, goodness-of-fit, and the residual electron density map.

### Visualizations

# Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.





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